Dihydromotuporamine C

Descripción

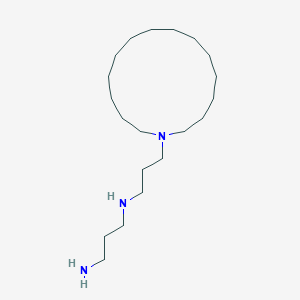

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H43N3 |

|---|---|

Peso molecular |

325.6 g/mol |

Nombre IUPAC |

N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2 |

Clave InChI |

KZRLDBALULPSRS-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCCCN(CCCCCC1)CCCNCCCN |

Sinónimos |

dhMotC dihydromotuporamine C |

Origen del producto |

United States |

Origin and Discovery Within Marine Natural Products Chemistry

The story of Dihydromotuporamine C begins with the exploration of marine biodiversity. In the quest for novel bioactive compounds, researchers turned their attention to the marine sponge Xestospongia exigua, collected in Papua New Guinea. acs.orgacs.org Bioassay-guided fractionation of extracts from this sponge led to the isolation of a new family of macrocyclic alkaloids named motuporamines. acs.orgacs.org

Initially, motuporamines A, B, and C were identified as cytotoxic agents. acs.orgubc.ca Further investigation revealed that these natural products also possessed potent anti-invasion and anti-angiogenic properties. acs.orgnih.gov Motuporamine C, in particular, was found to be the most abundant of these related marine alkaloids. researchgate.net

This compound is a synthetic analogue of the natural motuporamine C. aacrjournals.org It was developed as part of a structure-activity relationship study aimed at creating a compound with potent activity, greater ease of synthesis, water solubility, and stability compared to its natural precursor. aacrjournals.org Its structure retains the key features of the motuporamines: a large macrocycle and an appended polyamine chain, which are crucial for its biological effects. researchgate.netacs.org The development of this compound highlights a common strategy in medicinal chemistry where a natural product with interesting biological activity serves as a blueprint for the creation of more drug-like synthetic derivatives.

Significance As a Research Compound in Biological and Synthetic Chemistry

Isolation from Marine Organisms

This compound is a synthetic compound and therefore is not isolated from marine organisms. researchgate.net However, its parent compounds, the motuporamines, are natural products that have been extracted from the marine sponge Xestospongia exigua. acs.orgacs.org Specimens of this sponge were collected from the waters off Motupore Island in Papua New Guinea. acs.orgacs.org

The isolation process for the natural motuporamines involved the following key steps:

Extraction: The collected sponge samples were frozen and then repeatedly extracted with methanol (B129727). acs.orgacs.org

Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The fraction soluble in water, which showed anti-invasive properties, was selected for further purification. acs.org

Chromatography: The water-soluble fraction underwent purification using Sephadex LH-20 column chromatography. acs.org This was followed by reversed-phase high-performance liquid chromatography (HPLC) to separate the individual motuporamine analogues. acs.org

This bioassay-guided fractionation led to the isolation of several motuporamines, including motuporamines A, B, and C, along with other new analogues. acs.orgacs.org Due to difficulties in separating the crude mixture, some of the motuporamines were converted to their diacetylated derivatives for purification, after which the acetyl groups were removed. nih.govlookchem.com

Structural Elucidation Methodologies

The structures of the natural motuporamines, which informed the synthesis of this compound, were determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, played a crucial role. nih.gov Further structural details were elucidated through various 1D and 2D NMR experiments. ubc.ca

High-resolution mass spectrometry (HRMS) was also employed to determine the elemental composition and molecular weight of these compounds. nih.gov In some cases, the structural assignments were verified by comparing the spectral data of the natural products with those of synthetically prepared samples. acs.orgnih.gov For some analogues, single-crystal X-ray diffraction analysis was used to determine the three-dimensional structure in the solid state. nih.gov The synthesis of this compound itself was confirmed using 1H NMR, 13C NMR, and ESI-MS. researchgate.net

Hypothesized Biosynthetic Routes

As a synthetic compound, this compound does not have a natural biosynthetic pathway. However, researchers have proposed a biosynthetic route for the naturally occurring motuporamines. It is suggested that these alkaloids are biogenetically related to the 3-alkylpiperidine alkaloids found in marine sponges of the order Haplosclerida. acs.org

The proposed pathway involves the same fundamental building blocks:

Ammonia

Acrolein

A long-chain dialdehyde (B1249045) acs.org

This biosynthetic scheme is analogous to the Baldwin/Whitehead pathway for the formation of other 3-alkylpiperidine alkaloids. acs.org The motuporamines are distinguished by the presence of a spermidine-like side chain, which is a key feature of their structure. acs.orglookchem.com

Synthetic Strategies and Chemical Derivatization of Dihydromotuporamine C

Early Total Synthesis Approaches

Shortly after the isolation and structural elucidation of the motuporamines, the first total syntheses were reported, aiming to confirm the proposed structures and provide material for biological testing. nih.gov The initial structure of motuporamine C was ambiguous regarding the position of the double bond within its 15-membered ring. nih.govacs.org The synthesis by Goldring and Weiler in 1999 was pivotal in resolving this ambiguity. acs.org

A common early strategy involved a convergent synthesis, where the macrocyclic amine core and the polyamine side chain were prepared separately and then coupled. For instance, the synthesis of the saturated motuporamine A by Baldwin and Vollmer involved the reduction of the commercially available 12-dodecanolactam (laurolactam) with lithium aluminium hydride (LAH) to yield the corresponding 13-membered cyclic amine, azacyclotridecane. lookchem.com This amine was then coupled with a protected spermidine-like aldehyde via reductive amination using sodium triacetoxyborohydride, followed by deprotection to yield the final product. lookchem.com A similar strategy was applied for motuporamine B using the 14-membered azacyclotetradecane. acs.org

These early syntheses were crucial for structural verification and for providing the first synthetic samples of the alkaloids. They established a foundational strategy of separating the synthesis into the construction of the macrocycle and the side chain, a theme that would be refined in later methodologies.

Modern and Efficient Synthetic Methodologies

Building upon the initial groundwork, subsequent research focused on developing more efficient, flexible, and scalable routes to dihydromotuporamine C and its parent compounds. These modern approaches introduced new chemical reactions and strategies to overcome the limitations of earlier methods.

Ring-closing metathesis (RCM) emerged as a powerful and strategic tool for constructing the large macrocyclic core of the motuporamines. The work by Goldring and Weiler was the first to apply this reaction to the synthesis of motuporamine C. nih.govacs.org Their approach involved creating a diene precursor which, when treated with a ruthenium catalyst (Grubbs' catalyst), underwent intramolecular cyclization to form a 15-membered unsaturated lactam. acs.org This RCM-formed lactam was a key intermediate that could then be reduced to the corresponding cyclic amine and coupled with the polyamine side chain. This strategy was not only effective for synthesizing motuporamine C but also allowed for the synthesis of different isomers to definitively establish the double bond's position in the natural product. acs.org Later syntheses of this compound and its derivatives also employed RCM as a key step for efficiently forming the 15-membered ring. ebi.ac.uk

While this compound itself is achiral, the development of key intermediates has been a central focus of synthetic efforts. Modern retrosynthetic analyses typically disconnect the molecule at the bond between the polyamine side chain and the macrocycle. hku.hk This leads to two primary building blocks: the macrocyclic amine (e.g., 1-azacyclohexadecane) and a functionalized polyamine fragment, often an aldehyde. hku.hk

Significant effort has been dedicated to the efficient preparation of these intermediates. For the macrocyclic core, strategies beyond simple reduction of commercial lactams have been explored. One notable method involves a ring-expansion strategy. For example, a 10-membered cyclic β-keto ester can be expanded to a 14-membered ring, which serves as a precursor for motuporamine B. nih.gov This approach utilizes readily available cyclic ketones as starting materials. nih.gov For the side chain, a common intermediate is a bis(Boc)-protected diamino aldehyde, which can be synthesized from materials like 3-amino-1-propanol. lookchem.comnih.gov The coupling of these two fragments is most commonly achieved through reductive amination. lookchem.comnih.gov

Table 1: Comparison of Selected Total Synthesis Strategies

| Strategy | Key Reaction(s) | Key Precursors | Overall Yield | Reference |

| Baldwin (1999) | LAH Reduction, Reductive Amination | Laurolactam, Protected Spermidine-like Aldehyde | 85% (from amine) | lookchem.com |

| Goldring & Weiler (1999) | Ring-Closing Metathesis (RCM), Michael Addition | Diene Precursor for RCM, 1,3-Diaminopropane | 75% (for Motuporamine B) | acs.org |

| Lin et al. (2019) | Ring Expansion of β-keto ester, Reductive Amination | Cyclo-octanone, Bis(Boc)-protected diamino aldehyde | 14.8% (for Motuporamine A) | nih.gov |

Stereoselective Syntheses and Key Intermediate Development

Design and Preparation of this compound Analogues and Derivatives

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of this compound responsible for its biological activity. This has led to the rational design and synthesis of numerous analogues and derivatives with the goal of enhancing potency and reducing cytotoxicity.

The 15-membered macrocyclic core has been a primary target for modification. Early SAR studies by Andersen and colleagues revealed that a saturated 15-membered ring, as found in this compound, represented the optimal structure for anti-invasive activity among the natural motuporamine family. ubc.ca

Subsequent work by Phanstiel and collaborators explored more significant alterations to the core. researchgate.netacs.org A key strategy involved creating carbocyclic analogues where the nitrogen atom within the macrocycle was replaced by a carbon. researchgate.net This modification aimed to modulate the compound's cytotoxicity. In a particularly successful design, the polyamine side chain was moved from being part of the ring to being appended to a 15-membered carbocycle (cyclopentadecane). researchgate.netacs.org This led to the discovery of new analogues, such as N¹-(3-aminopropyl)-N³-(cyclopentadecylmethyl)propane-1,3-diamine, which exhibited a twofold increase in antimigration potency and a remarkable 133-fold reduction in toxicity compared to this compound. researchgate.netacs.org These findings underscore the importance of the macrocycle's composition and its connection to the polyamine "message" unit in defining the biological profile of this class of compounds.

Table 2: Selected Analogues of this compound with Macrocyclic Core Modifications

| Analogue/Derivative | Core Modification | Key Finding | Reference |

| This compound | Saturated 15-membered aza-macrocycle | Optimal for anti-invasive activity among natural motuporamines. | ubc.ca |

| Carbocyclic Analogues | Nitrogen atom in the ring replaced by a carbon atom. | Modulated cytotoxicity while retaining activity. | researchgate.net |

| N¹-(3-aminopropyl)-N³-(cyclopentadecylmethyl)propane-1,3-diamine | Polyamine side chain appended to a carbocyclic (cyclopentadecane) core. | Doubled antimigration potency and significantly reduced toxicity by 133-fold. | researchgate.netacs.org |

Appended Polyamine Chain Variations

The polyamine component of this compound is crucial for its biological activity, and researchers have synthesized a variety of analogues by modifying this chain. These modifications aim to understand the structural requirements for activity and to improve properties such as potency and selectivity. ucf.edu

A key area of investigation has been the sequence and length of the polyamine chain. A survey of different polyamine sequences containing two, three, or four carbon spacers between the amine groups revealed that the natural polyamine sequence found in norspermidine (a 3,3-triamine) was superior for inhibiting the migration of L3.6pl pancreatic cancer cells in vitro. researchgate.net In addition to the native norspermidine, other polyamine messages such as homospermidine have been appended to the macrocyclic core to evaluate their potential as ligands for the polyamine transport system (PTS). ucf.edu Furthermore, a 4,4-triamine analogue of this compound was synthesized using ring-closing metathesis (RCM) methods to compare its biological activity. acs.org These studies help to delineate the optimal polyamine structure for the desired biological effect.

| Polyamine Variation | Description | Key Finding/Purpose | Reference |

|---|---|---|---|

| Norspermidine (3,3-Triamine) | The naturally occurring polyamine sequence in the parent compound. | Found to be superior in inhibiting cancer cell migration compared to other sequences. | researchgate.net |

| Homospermidine | A polyamine with a different carbon spacer arrangement compared to norspermidine. | Synthesized to evaluate its potential as a Polyamine Transport System (PTS) ligand. | ucf.edu |

| 4,4-Triamine Analogue | An analogue with four carbon spacers between the amine groups. | Synthesized to compare biological activities with the parent compound. | acs.org |

Conjugate Synthesis and Hybrid Structures

Beyond simple variations of the appended polyamine chain, more complex conjugate and hybrid structures have been synthesized to enhance the pharmacological profile of this compound. A significant strategy involves altering the fundamental connection between the macrocycle and the polyamine moiety.

One innovative approach moved the polyamine chain outside of the macrocyclic ring, resulting in the creation of novel carbocyclic analogues. researchgate.netnih.govacs.org This structural modification led to a remarkable improvement in biological activity. Specifically, the resulting carbocycles demonstrated a twofold increase in antimigration potency while simultaneously reducing toxicity by a factor of 133. nih.govacs.org An exemplary compound from this series, N(1)-(3-aminopropyl)-N(3)-(cyclopentadecylmethyl)propane-1,3-diamine, showed a significant reduction in liver metastases in preclinical models compared to the original this compound. nih.gov

Another modification involved the insertion of a one-carbon spacer between the 15-membered carbocycle and the appended norspermidine motif. researchgate.netmdpi.com This seemingly minor change resulted in a doubling of the antimigration potency, highlighting the sensitivity of the biological activity to the spatial relationship between the hydrophobic macrocycle and the cationic polyamine chain. mdpi.com

The strategy of conjugating polyamines to other bioactive scaffolds is a broader theme in medicinal chemistry. For instance, various naphthalimide derivatives have been conjugated to different polyamine motifs. mdpi.comfrontiersin.org While not direct derivatives of the this compound macrocycle, these hybrids illustrate the principle of using polyamines to target the polyamine transport system, which is often upregulated in cancer cells, thereby enhancing the uptake and selectivity of the cytotoxic agent. mdpi.comfrontiersin.org

| Hybrid Structure Type | Modification Details | Reported Outcome | Reference |

|---|---|---|---|

| Carbocyclic Analogue | Polyamine chain (norspermidine) is moved outside the ring, attached to a cyclopentadecylmethyl group. | Doubled antimigration potency and reduced toxicity by 133-fold. | researchgate.netnih.govacs.org |

| Spaced Conjugate | A one-carbon (methylene) spacer was inserted between the 15-membered carbocycle and the norspermidine chain. | Doubled the antimigration potency. | researchgate.netmdpi.com |

| Naphthalimide-Polyamine Conjugates | Aromatic imide scaffolds (naphthalimides) are coupled to diverse polyamine motifs. | Demonstrated potent antitumor activities by targeting the polyamine transport system. | mdpi.comfrontiersin.org |

Structure Activity Relationship Sar Studies of Dihydromotuporamine C Derivatives

Identification of Key Pharmacophores for Biological Activity

The fundamental pharmacophore of dihydromotuporamine C consists of a large, saturated macrocycle and an attached polyamine chain, specifically a norspermidine motif. researchgate.netebi.ac.uk Both components are crucial for its biological function. SAR studies have pinpointed the central secondary amine within the polyamine tail as a critical determinant of activity. google.com For instance, acetylation of this central nitrogen atom was found to completely abolish the anti-invasion properties of the compound. aacrjournals.org In contrast, modification of the terminal amino group, such as through acetylation, had no significant impact on its anti-invasive capabilities. aacrjournals.org This highlights the importance of the positive charge and hydrogen-bonding capacity of the central amine for interaction with its biological targets. aacrjournals.org

The key bioactive features are summarized below:

Saturated 15-membered macrocycle: Provides a structural scaffold. researchgate.netebi.ac.uk

Norspermidine moiety: The polyamine tail is essential for activity. researchgate.netebi.ac.uk

Central secondary amine: A critical locus for biological interaction; its modification leads to a loss of activity. google.comaacrjournals.org

Influence of Macrocycle Size and Heteroatom Composition

The dimensions and atomic makeup of the macrocyclic ring significantly influence the biological profile of this compound derivatives.

Macrocycle Size: Comparative studies have shown that a 15-membered ring is the optimal size for balancing cytotoxicity and the inhibition of cancer cell invasion. google.comresearchgate.net Analogs featuring this ring size demonstrated the highest levels of activity in MDA-MB-231 breast cancer cells. google.com Compounds with smaller macrocyclic rings, such as 13-membered versions, were found to be slightly less active, indicating that the ring size is a key factor for efficacy. researchgate.netaacrjournals.org

Heteroatom Composition: The original this compound contains a nitrogen atom within its 15-membered macrocycle (a heterocycle). Researchers have explored replacing this nitrogen-containing ring with an all-carbon macrocycle (a carbocycle). google.com This modification led to the discovery of new carbocyclic analogs that not only retained but in some cases doubled the anti-migration potency of the parent compound. researchgate.netebi.ac.uk Crucially, these carbocyclic derivatives exhibited a dramatic reduction in cytotoxicity, with toxicity being reduced by as much as 133-fold in one instance. researchgate.net This demonstrates that the heteroatom composition of the macrocycle is a key modulator of both efficacy and toxicity.

| Macrocycle Feature | Modification | Observed Effect | Reference |

|---|---|---|---|

| Size | 15-membered ring | Optimal balance of cytotoxicity and invasion inhibition | google.comresearchgate.net |

| Smaller rings (e.g., 13-membered) | Slightly reduced activity | researchgate.netaacrjournals.org | |

| Composition | Nitrogen-containing heterocycle (Parent) | Potent anti-invasive activity and cytotoxicity | google.comresearchgate.net |

| All-carbon carbocycle | Increased anti-migration potency, significantly reduced toxicity | google.comresearchgate.netebi.ac.uk |

Impact of Polyamine Moiety Length and Branching

The structure of the polyamine tail, a norspermidine chain in the parent compound, is a critical determinant of biological activity. Variations in its length, sequence, and substitution pattern have been explored to optimize the pharmacological properties of this compound analogs. researchgate.net

The degree of substitution at the nitrogen atoms, particularly the N1-position (the nitrogen furthest from the macrocycle), has been shown to be an important factor influencing both the preferred molecular shape and the resulting biological activity. nih.gov While the central secondary amine is vital, modifications at other points on the polyamine chain can fine-tune the compound's properties. For example, the introduction of N-methyl groups can enhance metabolic stability against amine oxidases and lead to reduced toxicity. google.com The synthesis of analogs with different polyamine architectures, such as a 4,4-triamine instead of the native 3,3-triamine (norspermidine), has been part of the effort to probe the structural requirements for activity. acs.org

Role of Spacers and Linkers in Bioactivity Modulation

Introducing spacers to alter the spatial relationship between the macrocycle and the polyamine tail has emerged as a successful strategy for modulating bioactivity. By incrementally moving the polyamine chain away from the ring, new derivatives have been created with enhanced anti-migration potency and concurrently lower cytotoxicity compared to the parent this compound. google.comucf.edu

A key finding was that incorporating a one-carbon spacer (a methylene (B1212753) group, -CH2-) between the macrocycle and the polyamine attachment point resulted in analogs with improved anti-migration properties. researchgate.net This structural modification effectively extends the polyamine motif away from the macrocyclic core. google.com One such analog, N¹-(3-aminopropyl)-N³-(cyclopentadecylmethyl)propane-1,3-diamine, which features a 15-membered carbocycle linked via a methyl group to the norspermidine chain, demonstrated a significant reduction in liver metastases in preclinical models compared to this compound. researchgate.netebi.ac.uk This highlights the profound impact that a simple linker can have on the therapeutic index, separating the desired anti-metastatic effects from unwanted cytotoxicity. google.com

| Analog Type | Structural Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Parent Compound (No Spacer) | Polyamine directly attached to the heterocycle | Potent anti-migration, but also cytotoxic | google.comresearchgate.net |

| Extended Analogs | Introduction of a one-carbon spacer between carbocycle and polyamine | Improved anti-migration properties | researchgate.net |

| Extended Analogs | Moving the polyamine chain away from the macrocycle | Increased anti-migration potency and reduced toxicity | google.comucf.edu |

Conformational Preferences and Ligand Shape Analysis

The three-dimensional shape of this compound derivatives is crucial for their biological function. The macrocyclic ring imposes a conformational constraint that helps to optimally position the flexible polyamine side chain for its interactions with cellular targets. vulcanchem.com

Computer modeling and spectroscopic studies have provided insight into the preferred conformations of these molecules. google.comnih.gov These analyses revealed that the saturated macrocyclic ring system is conformationally mobile, as would be expected. google.com However, the orientation of the polyamine chain relative to the ring is a critical feature. google.com Molecular modeling studies of this compound and related mimics have shown a preference for a specific conformation described as a "hoe motif". ebi.ac.uknih.gov This shape is characterized by the polyamine chain extending outwards like a shaft, positioned above the relatively flat plane of the macrocyclic ring system. nih.gov This preferred "hoe" geometry was also supported by ¹H NMR spectroscopic data, which showed a shielding effect of an appended aromatic ring on the polyamine chain, indicative of an intramolecular folded conformation. nih.gov The specific shape and conformational flexibility of these compounds are thus key elements in their structure-activity profile.

Molecular and Cellular Mechanisms of Action of Dihydromotuporamine C

Regulation of Cell Migration and Cytoskeletal Dynamics

Dihydromotuporamine C (dhMotC) significantly impacts the machinery of cell migration by altering the cytoskeleton. aacrjournals.org The compound inhibits the formation of elongated cellular protrusions and actin-rich leading lamellae, which are essential for directed cell movement. aacrjournals.org

A primary mechanism through which dhMotC exerts its anti-invasive effects is the potent activation of the small GTP-binding protein Rho. aacrjournals.orgresearchgate.net In Swiss 3T3 fibroblasts, treatment with dhMotC leads to a strong and sustained activation of Rho. aacrjournals.orgebi.ac.uk This activation is a critical determinant of its anti-migratory function; the inhibition of Rho signaling, through the use of the C3 exoenzyme, reverses the anti-invasive effects of dhMotC in MDA-MB-231 breast tumor cells. aacrjournals.org The activation of Rho signaling by dhMotC contributes to a loss of cell polarity and an increase in adhesion strength, which collectively inhibit tumor cell migration. google.com Furthermore, dhMotC stimulates Rho kinase-dependent sodium-proton exchanger activity. aacrjournals.orgebi.ac.uk Genetic studies in Drosophila confirm that RhoA (the ortholog is Rho1) is a key target of the motuporamine class of compounds. aacrjournals.orgucf.edu

Consistent with its role as a Rho activator, dhMotC induces significant changes in the actin cytoskeleton. In highly invasive MDA-MB-231 breast cancer cells, the compound causes an increase in the thickness and quantity of cytoplasmic actin stress fibers. aacrjournals.orgebi.ac.uk Similarly, in Swiss 3T3 fibroblasts, dhMotC treatment induces the formation of new stress fibers. aacrjournals.orgebi.ac.ukresearchgate.net These effects are dependent on Rho signaling, as they are prevented by the Rho inhibitor C3 exoenzyme. aacrjournals.org

Research indicates that motuporamines regulate actin-myosin contractility through the RhoA-ROCK-myosin regulatory light chain (MRLC) pathway. aacrjournals.orgucf.eduresearcher.life The compounds also appear to influence actin polymerization through the formin protein diaphanous, but surprisingly, this may occur in a manner independent of RhoA. aacrjournals.orgucf.edu

| Cell Type | Observed Effect | Mediating Pathway | Reference |

|---|---|---|---|

| MDA-MB-231 Breast Tumor Cells | Increased thickness and number of cytoplasmic actin stress fibers | Rho GTPase | aacrjournals.orgebi.ac.uk |

| Swiss 3T3 Fibroblasts | Induction of new stress fiber formation | Rho GTPase | aacrjournals.orgebi.ac.ukresearchgate.net |

| Drosophila (Genetic Model) | Stimulation of actin-myosin contraction | Rho1-ROCK-MRLC | ucf.edu |

| Drosophila (Genetic Model) | Regulation of actin polymerization | Diaphanous (potentially Rho-independent) | aacrjournals.orgucf.edu |

In conjunction with the reorganization of stress fibers, dhMotC triggers a dramatic remodeling of focal adhesions, which are the protein complexes that link the actin cytoskeleton to the extracellular matrix. Treatment with dhMotC induces the formation of large focal adhesion complexes. aacrjournals.orgebi.ac.ukresearchgate.net In contrast to the polarized focal adhesions typically seen in migrating cells, the complexes in dhMotC-treated cells are dispersed around the entire cell periphery. researchgate.net This hypertrophic formation of focal adhesions is associated with the sustained activation of the RhoA-ROCK signaling pathway. researchgate.net The activation of integrin signaling is also considered a key factor in how dhMotC inhibits tumor migration via Rho activation. google.com

While RhoA activation is a clear target, evidence also points to an interaction with the Rac GTPase signaling pathway. In many cells, there is a reciprocal relationship between Rho and Rac activity, and sustained Rho activation can lead to the dampening of Rac activity. aacrjournals.org This is significant as Rac is also required for tumor cell invasion. aacrjournals.org

Studies using a Drosophila model have shown that reducing the gene dose of Rac orthologs enhances the activity of motuporamines. aacrjournals.orgucf.edu This suggests that the inhibitory effect of dhMotC on cell migration may be strengthened when Rac activity is compromised. aacrjournals.orgucf.edu The enhanced activity of motuporamines when Rac gene dosage is reduced may indicate an indirect mode of action on Rac GTPases, which ultimately leads to increased RhoA activity. aacrjournals.orgucf.eduresearcher.life Interestingly, reducing the dose of slingshot (ssh), a gene regulated by Rac that is involved in actin severing, does not alter motuporamine activity, further supporting an indirect interaction with the Rac pathway. aacrjournals.orgucf.edu

Remodeling of Focal Adhesion Complexes

Interference with Cellular Metabolic and Signaling Pathways

Beyond its profound effects on cytoskeletal dynamics, dhMotC also disrupts fundamental metabolic pathways.

A distinct mechanism of action for dhMotC, identified through genome-wide screening in yeast, is the targeting of sphingolipid metabolism. ebi.ac.ukpnas.orgnih.gov These screens revealed that yeast strains with reduced expression of LCB1 or TSC10, essential genes for the biosynthesis of the sphingolipid precursor sphingosine (B13886), were hypersensitive to dhMotC. google.compnas.org

Biochemical studies confirmed that dhMotC directly affects this pathway by lowering the cellular levels of ceramide. google.compnas.org The growth-inhibitory effects of the compound on yeast could be rescued by the addition of dihydrosphingosine, a downstream intermediate, but only partially by ceramide itself. google.com In human pancreatic cancer cells, dhMotC treatment resulted in significant changes in specific ceramide populations, namely N16:0 and N22:1 ceramides (B1148491). ebi.ac.uk Furthermore, dhMotC and its derivatives were found to increase the levels of certain low molecular weight sphingomyelins, which suggests a possible interaction with sphingomyelin (B164518) processing enzymes, such as sphingomyelin synthase or sphingomyelinase. ebi.ac.ukaacrjournals.org This disruption of sphingolipid biosynthesis has been linked to broader cellular defects, including the inhibition of endocytosis, interference with intracellular vesicle trafficking, and impaired vacuolar acidification in both yeast and human cancer cells. ebi.ac.uknih.gov

| Organism/Cell Type | Finding | Implication | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Hypersensitivity in strains with reduced LCB1 or TSC10 expression | Targets sphingolipid biosynthesis pathway | google.compnas.org |

| Saccharomyces cerevisiae (Yeast) | Lowers cellular ceramide levels | Directly inhibits the sphingolipid metabolic pathway | pnas.org |

| L3.6pl Human Pancreatic Cancer Cells | Alters levels of specific ceramides (N16:0, N22:1) | Disrupts ceramide homeostasis in human cancer cells | ebi.ac.uk |

| L3.6pl Human Pancreatic Cancer Cells | Increases levels of low molecular weight sphingomyelins | May act on sphingomyelin processing enzymes | ebi.ac.ukaacrjournals.org |

Impact on Ceramide and Sphingomyelin Pools

This compound has been shown to directly influence sphingolipid metabolism, a key pathway involved in various cellular processes including cell growth, death, and signaling. google.com Studies in yeast have demonstrated that this compound targets sphingolipid biosynthesis. google.com This was initially revealed through a genome-wide haploinsufficiency screen where genes involved in the biosynthesis of sphingosine, a precursor to sphingolipids, were found to be sensitive to the compound. google.com

Specifically, treatment of human metastatic pancreatic cancer cells (L3.6pl) with this compound resulted in significant alterations in the levels of specific ceramide populations. researchgate.netnih.govacs.org Notably, there were changes in N16:0 and N22:1 ceramide levels. researchgate.netacs.orgaacrjournals.org This modulation of ceramide pools is thought to contribute to the compound's cytotoxic effects. aacrjournals.org While this compound directly lowers ceramide levels, the addition of exogenous dihydrosphingosine, an intermediate in the ceramide pathway, was able to rescue the growth inhibition caused by the compound in yeast cells. google.com However, exogenous ceramide could only partially rescue this effect, suggesting that this compound may have multiple targets within human cells. google.com

In addition to its effects on ceramides, this compound and its analogues have been found to increase the levels of low molecular weight sphingomyelins. researchgate.netnih.govacs.org This suggests a potential interaction with enzymes involved in sphingomyelin metabolism, such as sphingomyelin synthase (which it may act as an agonist for) or sphingomyelinase enzymes (which it may inhibit). researchgate.netaacrjournals.org The ability of this compound and its derivatives to modulate both ceramide and sphingomyelin pools is a crucial aspect of their mechanism of action, contributing to their ability to inhibit cell migration. researchgate.netnih.gov

Table 1: Impact of this compound on Sphingolipid Metabolism

| Cellular Component | Effect of this compound | Supporting Evidence |

| Ceramide Levels | Significant changes in specific populations (N16:0 and N22:1). researchgate.netacs.orgaacrjournals.org | Observed in L3.6pl pancreatic cancer cells. researchgate.netnih.govacs.org |

| Sphingomyelin Levels | Increased levels of low molecular weight sphingomyelins. researchgate.netnih.govacs.org | Suggests action on sphingomyelin processing enzymes. researchgate.netaacrjournals.org |

| Sphingolipid Biosynthesis | Directly targets and inhibits the pathway. google.com | Demonstrated in yeast through genetic screening. google.com |

Regulation of Sodium-Proton Exchange Activity

A significant discovery in the mechanism of action of this compound is its ability to stimulate sodium-proton exchanger (NHE) activity. aacrjournals.orgmdpi.com In Swiss 3T3 fibroblasts, treatment with this compound leads to an increase in intracellular pH (pHi). aacrjournals.orgresearchgate.net This alkalization is a result of the activation of the sodium-proton exchanger, an important regulator of cell migration. aacrjournals.org

The activation of NHE by this compound is dependent on the Rho/ROCK signaling pathway. aacrjournals.org The compound induces a strong and sustained activation of the small GTP-binding protein Rho. ebi.ac.ukaacrjournals.org This, in turn, activates Rho-kinase (ROCK), which is known to positively regulate NHE activity. aacrjournals.org The stimulation of the sodium-proton exchanger is a key downstream effect of Rho activation by this compound and is considered an important factor in its anti-invasive capabilities. aacrjournals.orgmdpi.com

Influence on Integrin Activation and Cell Adhesion

This compound exerts a profound influence on the cellular machinery responsible for cell adhesion and migration. aacrjournals.org The compound causes notable alterations to the cytoskeleton in highly invasive MDA-MB-231 breast cancer cells, including an increase in the thickness and number of cytoplasmic actin stress fibers. ebi.ac.ukaacrjournals.org In Swiss 3T3 fibroblasts, it induces the formation of new stress fibers and large focal adhesion complexes that are distributed around the entire cell periphery. aacrjournals.orgresearchgate.net

This remodeling of the cytoskeleton and focal adhesions is linked to the activation of Rho. aacrjournals.org The activation of Rho signaling by this compound is a critical event that leads to these changes. google.com Furthermore, the anti-migration ability of this compound is also attributed to the activation of integrin signaling. google.com This activation of integrins, in turn, contributes to the inhibition of tumor cell migration through the activated Rho signaling pathway. google.com Another related compound, motuporamine C, has been shown to reduce β1-integrin activation, suggesting an interference with the "inside-out" signaling pathways that control integrin function and cell adhesion. vulcanchem.com

Table 2: Effects of this compound on Cellular Structures and Signaling

| Cellular Process/Structure | Effect of this compound | Underlying Mechanism |

| Cytoskeleton | Increases thickness and number of actin stress fibers. ebi.ac.ukaacrjournals.org | Rho activation. aacrjournals.org |

| Focal Adhesions | Induces formation of large, dispersed focal adhesion complexes. aacrjournals.orgresearchgate.net | Rho activation. aacrjournals.org |

| Sodium-Proton Exchange | Stimulates activity, leading to increased intracellular pH. aacrjournals.orgresearchgate.net | Rho/ROCK-dependent activation. aacrjournals.org |

| Integrin Signaling | Activates integrin signaling. google.com | Contributes to inhibition of cell migration. google.com |

Intracellular Trafficking and Localization Studies

Inhibition of Endocytosis and Vesicle Trafficking

This compound has been shown to inhibit endocytosis and intracellular vesicle trafficking. researchgate.netebi.ac.uknih.gov These effects are considered to be a consequence of its primary action on sphingolipid biosynthesis. ebi.ac.uknih.gov The proper functioning of endocytic pathways and vesicle transport is heavily reliant on the integrity and composition of cellular membranes, which are significantly influenced by sphingolipids. By disrupting sphingolipid metabolism, this compound interferes with these essential trafficking processes. ebi.ac.uknih.gov The polyamine transport system, which can involve endocytosis or vesicle-mediated transport, is also a relevant pathway, although direct utilization by this compound for entry is not supported by all studies. mdpi.comacs.org

Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation

The cytotoxic effects of this compound in yeast have been shown to require a functional mitochondrial electron-transport chain. researchgate.netnih.gov This suggests a link between the compound's mechanism of action and mitochondrial function. nih.gov Interestingly, yeast cells lacking mitochondrial DNA (rho0 cells) are insensitive to this compound. nih.govnih.gov

While direct mitochondrial targeting of this compound has not been definitively established, some polyamine conjugates, particularly those with a naphthalimide group, have been shown to localize in the mitochondria and induce the overproduction of reactive oxygen species (ROS). researchgate.netmdpi.commdpi.com This ROS-mediated mitochondrial pathway can lead to apoptosis. researchgate.netmdpi.commdpi.com Although these findings are for related compounds, they open the possibility that mitochondrial involvement and ROS generation could be part of the broader mechanistic profile of this compound and its derivatives. researchgate.net

Specific Protein Target Identification and Characterization

The molecular mechanism of this compound's biological activity, particularly its anti-metastatic effects, is multifaceted and involves the modulation of several key cellular proteins and pathways. Research has moved from phenotypic observations, such as the inhibition of cancer cell invasion, to identifying the specific molecular machinery with which the compound interacts. unl.edu Methodologies like genome-wide drug-induced haploinsufficiency screening in yeast have been pivotal in elucidating these targets, pointing towards pathways that are conserved between yeast and human cells. unl.eduubc.ca

Investigation of Potential Protein Interactions (e.g., ISOC1)

The anti-invasive properties of this compound (dhMotC) are not due to general cytotoxicity but rather to specific interactions with proteins that regulate cell structure and signaling. mdpi.com Key protein targets that have been identified or are under active investigation include the Rho family of GTPases, components of the sphingolipid biosynthesis pathway, and more recently, Isochorismatase domain-containing 1 (ISOC1).

One of the most well-characterized targets of dhMotC is the small GTP-binding protein RhoA. aacrjournals.orgucf.edu dhMotC has been shown to activate Rho, leading to significant remodeling of the actin cytoskeleton. researchgate.netaacrjournals.org This activation results in an increase in the thickness and number of cytoplasmic actin stress fibers and the formation of large focal adhesion complexes. mdpi.comaacrjournals.org The resulting cellular phenotype is one with disrupted polarity and increased adhesion strength, which collectively inhibit directed cell migration and invasion. researchgate.netgoogle.com The critical role of Rho activation in the anti-invasive activity of dhMotC was confirmed in studies where pre-loading cells with C3 exoenzyme, a Rho inhibitor, abrogated the compound's inhibitory effects on invasion. researchgate.net Further genetic studies in Drosophila confirmed that the ortholog Rho1 is a target of motuporamines. aacrjournals.orgucf.edu

Another primary target pathway identified for dhMotC is sphingolipid metabolism. ubc.canih.gov A genome-wide haploinsufficiency screen in yeast revealed that dhMotC's activity is linked to this pathway. unl.edu Specifically, yeast strains with deletions in genes crucial for sphingosine biosynthesis, such as LCB1 and TSC10, showed hypersensitivity to the compound. google.com In mammalian cells, treatment with dhMotC led to significant changes in the levels of specific ceramide and sphingomyelin species. researchgate.net This suggests that dhMotC may directly or indirectly interact with and modulate the activity of sphingomyelin processing enzymes. researchgate.net

More recent investigations have pointed to Isochorismatase domain-containing 1 (ISOC1) as a potential direct target of this compound. Research is underway to characterize the structural basis of the interaction between dhMotC and human ISOC1, suggesting this protein may be a key component in its anti-cancer mechanism. hkbu.edu.hk While the precise functional consequence of this interaction is still being elucidated, ISOC1 has been implicated in the proliferation and migration of colon cancer cells through pathways like AKT/GSK-3β. nih.gov

| Protein Target | Organism/System of Study | Observed Effect of Interaction | Reference |

|---|---|---|---|

| RhoA (Small GTPase) | Human breast tumor cells, Drosophila | Activation of RhoA, leading to increased stress fiber and focal adhesion formation, inhibiting cell migration and invasion. | aacrjournals.orgresearchgate.netaacrjournals.orggoogle.comresearchgate.net |

| Sphingolipid Biosynthesis Pathway (e.g., products of LCB1, TSC10) | Yeast (S. cerevisiae), Pancreatic cancer cells | Inhibition of yeast growth (rescued by dihydrosphingosine), alteration of ceramide and sphingomyelin levels. | unl.edugoogle.comresearchgate.net |

| ISOC1 (Isochorismatase domain-containing 1) | Human | Identified as a potential direct target; structural and interaction studies are ongoing. | hkbu.edu.hk |

| Actin | Human breast tumor cells | Targeted by dhMotC, leading to an increase in the thickness and number of cytoplasmic actin stress fibers. | mdpi.comaacrjournals.org |

| Diaphanous (dia) | Drosophila | Suggested to be acted upon in a RhoA-independent manner to regulate actin polymerization. | aacrjournals.orgucf.edu |

Enzyme Modulation and Inhibition Profiles

The mechanism of action of this compound also involves the modulation of specific enzyme activities, which are often downstream consequences of its primary protein interactions.

A notable enzymatic system affected by dhMotC is the Rho-dependent sodium-proton exchanger (NHE1). mdpi.comresearchgate.net The activation of Rho by dhMotC stimulates NHE1 activity. aacrjournals.org The sodium-proton exchanger is involved in regulating intracellular pH, cell volume, and cytoskeletal organization, all of which are crucial for cell migration and invasion. researchgate.net

The compound's impact on sphingolipid metabolism suggests a direct or indirect modulation of enzymes within this pathway. researchgate.net Observations that dhMotC treatment leads to increased levels of specific low molecular weight sphingomyelins point toward an interaction with sphingomyelin processing enzymes. researchgate.net While the specific enzymes have not been definitively identified, the data strongly suggest they are a key part of the compound's mechanism.

Furthermore, while not demonstrated for this compound itself, derivatives have been shown to modulate enzymes involved in polyamine metabolism. researchgate.net For instance, certain carbocyclic derivatives of dhMotC can up-regulate spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and polyamine oxidase (PAO), leading to a decrease in the concentrations of putrescine, spermidine, and spermine, which can suppress tumor cell growth. researchgate.net

| Enzyme/Enzyme Family | Effect | Downstream Consequence | Reference |

|---|---|---|---|

| Sodium-Proton Exchanger (NHE1) | Stimulation of activity (Rho-dependent). | Alteration of intracellular pH and cell volume, contributing to cytoskeletal remodeling and migration inhibition. | mdpi.comresearchgate.netaacrjournals.org |

| Sphingomyelin Processing Enzymes | Suggested modulation/inhibition. | Increased levels of specific low molecular weight sphingomyelins and altered ceramide pools. | researchgate.net |

| Polyamine Oxidase (PAO) (by derivatives) | Upregulation. | Modulation of polyamine homeostasis, contributing to antitumor effects. | researchgate.net |

| Spermidine/spermine N1-acetyltransferase (SSAT) (by derivatives) | Upregulation. | Down-regulation of putrescine, spermidine, and spermine concentrations. | researchgate.net |

Investigated Biological Activities of Dihydromotuporamine C

Antimetastatic and Anti-Invasive Research Focus

A critical aspect of cancer mortality is metastasis, a complex process involving the invasion of cancer cells into adjacent tissues. aacrjournals.org Dihydromotuporamine C has been extensively studied as an inhibitor of this process, demonstrating notable anti-invasive properties with low cytotoxicity. aacrjournals.orgresearchgate.net

This compound has been shown to inhibit the migration of various tumor cell lines by inducing significant changes in the cellular cytoskeleton. aacrjournals.org The compound activates the small GTP-binding protein Rho, which leads to a remodeling of the cell's internal structure. aacrjournals.orggoogle.com This activation results in an increase in the thickness and number of cytoplasmic actin stress fibers and the formation of large focal adhesion complexes dispersed around the cell periphery. aacrjournals.orgebi.ac.ukmdpi.com Consequently, the cell loses its polarity, a crucial element for directed movement, which in turn inhibits its migration. aacrjournals.orggoogle.com

This anti-migratory effect has been observed in several highly invasive cancer cell lines. In two-dimensional monolayer cultures, this compound blocks the formation of actin-rich leading lamellae and prevents directed migration into wounds in MDA-MB-231 breast carcinoma cells. aacrjournals.org Studies have also documented its antimigration properties in L3.6pl human pancreatic cancer cells. researchgate.netnih.gov The mechanism of inhibiting elongated cell invasion has been noted as effective for BE colon and S2962 squamous carcinoma cells as well. aacrjournals.org

| Cell Line | Cancer Type | Observed Effect | Key Mechanistic Finding |

|---|---|---|---|

| MDA-MB-231 | Breast Carcinoma | Inhibition of directed migration and leading-edge ruffling. aacrjournals.org | Activation of Rho; increased stress fibers and focal adhesions. aacrjournals.org |

| L3.6pl | Pancreatic Cancer | Inhibition of cell migration. researchgate.netnih.gov | Alteration of ceramide and sphingomyelin (B164518) pools. acs.orgnih.gov |

| BE | Colon Carcinoma | Inhibition of elongated invasion. aacrjournals.org | Rho activation-dependent mechanism. aacrjournals.org |

| S2962 | Squamous Carcinoma | Inhibition of elongated invasion. aacrjournals.org | Rho activation-dependent mechanism. aacrjournals.org |

The anti-invasive properties of this compound have been further substantiated in three-dimensional (3D) culture models, which more closely mimic the in vivo environment. In 3D basement membrane gel (Matrigel) cultures, this compound effectively blocks the formation of elongated cellular protrusions that are essential for the initiation of invasion by MDA-MB-231 breast cancer cells. aacrjournals.org

Treated cells remain rounded and noninvasive on top of the matrix. aacrjournals.org This morphological inhibition of invasion is critically dependent on the compound's ability to activate Rho. aacrjournals.orgresearchgate.net Studies using C3 exoenzyme, an inhibitor of Rho, demonstrated that pre-loading cells with this inhibitor abrogated the anti-invasive effects of this compound, confirming the central role of the Rho signaling pathway in its mechanism of action. aacrjournals.orgresearchgate.net

Inhibition of Tumor Cell Migration in various cell lines

Anti-Angiogenic Research

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary nutrients and a route for dissemination. aacrjournals.org this compound has demonstrated significant anti-angiogenic activity, making it a compound of interest for its potential to inhibit both tumor invasion and the development of tumor vasculature. aacrjournals.orgnih.gov

A key step in angiogenesis is the sprouting of vascular endothelial cells. This compound has been found to have a notable impact on this process. Research shows that the compound prevents endothelial cell sprouting mediated by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic signal. aacrjournals.org The phenotypic effects of this compound on vascular endothelial cells are similar to its effects on tumor cells, involving the activation of Rho and subsequent cytoskeletal rearrangement. aacrjournals.org This suggests a common mechanism for its anti-invasive and anti-angiogenic activities. aacrjournals.org The inhibition of endothelial cell sprouting into fibrin (B1330869) gels by the parent compound, motuporamine C, morphologically mimics the inhibition of tumor cell invasion into Matrigel. aacrjournals.org

Beyond inhibiting endothelial cell sprouting, this compound and its parent compound, motuporamine C, modulate broader neovascularization processes. aacrjournals.orgmdpi.com Motuporamine C has been shown to inhibit angiogenesis in the in vivo chick chorioallantoic membrane (CAM) assay, a standard model for studying blood vessel formation. researchgate.net The anti-angiogenic effect is attributed to the disruption of the cytoskeleton in endothelial cells. nih.govmdpi.com This activity, coupled with its ability to inhibit tumor cell invasion, makes this compound a candidate for therapies targeting multiple facets of metastatic progression. aacrjournals.org

| Assay/Model | Target Cells | Observed Effect | Reference |

|---|---|---|---|

| In vitro Sprouting Assay | Human Endothelial Cells | Prevents VEGF-mediated endothelial cell sprouting. | aacrjournals.org |

| In vivo Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo Vasculature | Inhibition of angiogenesis. | researchgate.net |

Impact on Endothelial Cell Sprouting

Antimicrobial Activity Studies

In addition to its anti-cancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. researchgate.netcrcm-marseille.fr This line of research explores its potential to combat bacterial infections, particularly those caused by drug-resistant strains. Studies have investigated its in vitro antimicrobial effects and its ability to enhance the efficacy of existing antibiotics against Gram-negative bacteria and clinical isolates. researchgate.netscience.govucf.edu The proposed mechanism of action suggests that these compounds may inhibit bacterial efflux pumps, which are a common cause of antibiotic resistance, by causing de-energization of the pump. science.gov

| Activity | Target | Proposed Mechanism | Reference |

|---|---|---|---|

| Antimicrobial Activity | Gram-negative bacteria | Not fully elucidated. | researchgate.netscience.gov |

| Antibiotic Enhancement | Gram-negative bacteria, Clinical Isolates | Inhibition of drug transporters by de-energization of efflux pumps. | science.gov |

Antibiotic Enhancement Properties

Research has shown that this compound and its derivatives possess the ability to enhance the efficacy of antibiotics, especially against resistant Gram-negative bacteria. crcm-marseille.frvulcanchem.com These compounds have been evaluated for their in vitro antimicrobial activities and their capacity to work in synergy with conventional antibiotics. crcm-marseille.frucf.edu This suggests a potential role in combating the growing challenge of antibiotic resistance. vulcanchem.com

Studies have explored the use of this compound derivatives as adjuvants for antibiotics like doxycycline. researchgate.net The polyamine structure of these compounds is thought to facilitate interaction with the bacterial membrane. researchgate.net

Mechanisms of Action against Bacterial Pathogens

The mechanism by which this compound and its derivatives exert their antimicrobial and antibiotic-enhancing effects involves the disruption of the bacterial outer membrane. researchgate.netresearchgate.net This interaction is facilitated by the amphiphilic nature of these polyamines, which have large hydrophobic substituents. researchgate.net

One of the key mechanisms identified is the inhibition of bacterial efflux pumps, which are a major cause of antibiotic resistance in Gram-negative bacteria. vulcanchem.comresearchgate.net Research on a derivative of this compound, known as MOTU-N44, has provided more specific insights. researchgate.netresearchgate.net Studies using fluorescent dyes to assess outer-membrane depolarization and permeabilization in Enterobacter aerogenes indicated that these molecules likely inhibit drug transporters by de-energizing the efflux pump rather than through direct binding to the pump itself. researchgate.net This suggests that they disrupt the proton gradient that powers the efflux pump. researchgate.net This de-energization of the efflux pump, such as the AcrAB-TolC pump, is a critical aspect of their function. researchgate.net

Other Biological Roles Investigated

Beyond its effects on bacteria, this compound has been examined for its influence on neuronal cells.

Studies on Neuronal Outgrowth Modulation

This compound has been identified as a potent inhibitor of neuronal outgrowth. vulcanchem.com Studies on chick neurite development demonstrated that the compound can induce growth cone collapse and subsequent neurite retraction in a dose-dependent and reversible manner. vulcanchem.com Upon removal of this compound, growth cones were observed to re-extend their processes and regain motility. vulcanchem.com

The molecular mechanism underlying this effect on neuronal motility appears to be mediated through the activation of the Rho GTPase signaling pathway. vulcanchem.comgoogle.com Experiments have shown that inhibitors of Rho and Rho-associated kinase can counteract the growth cone collapse induced by this compound. vulcanchem.com This has led to its use as a research tool for investigating the intracellular mechanisms that govern growth cone motility and neuronal development. vulcanchem.com Further research using Drosophila models has also implicated Rho1 and non-muscle myosin heavy chain in the signaling pathway of this compound. genetics-gsa.orggenetics-gsa.org

Advanced Research Methodologies and Experimental Models in Dihydromotuporamine C Studies

In Vitro Cellular Model Systems

In vitro models provide a controlled environment to study the direct effects of Dihydromotuporamine C on specific cell types and molecular pathways.

Application of Cancer Cell Lines (e.g., MDA-MB-231, L3.6pl, PC-3, U-87, U-251, L1210)

A variety of cancer cell lines have been instrumental in characterizing the anti-invasive properties of this compound and its parent compounds, the motuporamines. These cell lines, originating from different cancer types, allow for the assessment of the compound's broad-spectrum potential.

Notably, the highly invasive MDA-MB-231 breast cancer cell line has been a key model. aacrjournals.orgresearchgate.net Studies have shown that this compound induces subtle changes in the cytoskeleton of MDA-MB-231 cells, including an increase in the thickness and number of actin stress fibers. aacrjournals.org This alteration is linked to the compound's ability to inhibit the elongated, mesenchymal-like invasion of these cells. aacrjournals.orgscienceopen.com The compound has also been evaluated against other cancer cell lines, including PC-3 prostate carcinoma and U-87 and U-251 glioma cells, demonstrating its ability to interfere with their migration. researchgate.net Research on L3.6pl human pancreatic cancer cells has also been conducted, indicating that this compound possesses both antimetastatic and cytotoxic properties against these cells. researchgate.net

Table 1: Cancer Cell Lines Used in this compound Research

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MDA-MB-231 | Breast Carcinoma | Inhibits invasion; causes cytoskeletal alterations, including increased actin stress fibers. aacrjournals.orgresearchgate.net |

| L3.6pl | Pancreatic Cancer | Exhibits antimetastatic and cytotoxic effects. researchgate.net |

| PC-3 | Prostate Carcinoma | Inhibits cell migration. researchgate.net |

| U-87 | Glioma | Inhibits cell invasion. researchgate.net |

| U-251 | Glioma | Inhibits cell invasion and migration. researchgate.net |

| L1210 | Leukemia | No specific findings for this compound were identified in the provided search results. |

Endothelial Cell and Fibroblast Models

To understand the anti-angiogenic and broader cellular effects of this compound, researchers have utilized endothelial cell and fibroblast models.

Human endothelial cells have been used in in vitro sprouting assays to demonstrate that motuporamine C, a related compound, inhibits angiogenesis. researchgate.net This suggests a similar potential for this compound. The effects of motuporamines on vascular endothelial cells mirror their impact on tumor cells, preventing vascular endothelial growth factor (VEGF)-mediated sprouting. aacrjournals.org

Swiss 3T3 fibroblasts have been a critical model for elucidating the molecular mechanism of this compound. aacrjournals.orgebi.ac.uk In these cells, the compound induces the formation of new stress fibers and large focal adhesion complexes. aacrjournals.orgebi.ac.uk Furthermore, treatment with this compound leads to a strong and sustained activation of the small GTP-binding protein Rho. aacrjournals.orgebi.ac.uk This Rho activation is a key determinant of the compound's anti-invasive activity. aacrjournals.orgebi.ac.uk

In Vivo Preclinical Models

In vivo models are essential for evaluating the physiological effects of this compound in a whole-organism context, providing insights into its potential therapeutic efficacy.

Animal Models for Metastasis Research (e.g., mouse xenograft models)

Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for studying metastasis in vivo. nih.govgempharmatech.com While specific details on this compound in mouse xenograft models for metastasis are limited in the provided results, research has been conducted on its derivatives. For instance, a cyclopentadecylmethylnorspermidine derivative of this compound showed a significant reduction in liver metastases in mice injected with metastatic human L3.6pl pancreatic cancer cells. researchgate.net This highlights the potential of this class of compounds in inhibiting metastasis in a live animal model.

Angiogenesis Assays (e.g., Chick Chorioallantoic Membrane (CAM) Assay)

The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis. nih.govnih.govugent.be This assay utilizes the highly vascularized membrane of a chick embryo to observe the formation of new blood vessels. nih.govugent.be Motuporamine C has been shown to inhibit angiogenesis in the CAM assay, indicating its potential as an anti-angiogenic agent. researchgate.net This finding suggests that this compound, as a potent analogue, likely shares this anti-angiogenic activity in vivo. aacrjournals.orgmdpi.com The CAM assay is a valuable tool due to its cost-effectiveness, high reproducibility, and the naturally immunoincompetent state of the chick embryo, which allows for xenografts. ugent.bemdpi.com

Drosophila Genetic Models for Pathway Analysis

The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for dissecting complex cellular pathways. nih.gov Researchers have utilized Drosophila to investigate the mechanism of action of this compound and its derivatives. researcher.life By manipulating the gene dosage of regulators of actin dynamics, studies have confirmed that the Drosophila ortholog of RhoA, Rho1, is a target of these compounds. researcher.life These genetic analyses have further revealed that motuporamines stimulate actin-myosin contraction through the activation of the myosin regulatory light chain and also act on diaphanous (dia) to control actin polymerization, potentially in a RhoA-independent manner. researcher.life This use of a genetically tractable organism allows for a detailed pathway analysis that can complement findings from cell culture and other in vivo models. nih.govresearchgate.net

Chemical Genomics and High-Throughput Screening Approaches

Chemical genomics, which utilizes small molecules to perturb and understand biological systems on a genome-wide scale, has been a cornerstone in unraveling the mode of action of this compound. pnas.orgnih.gov High-throughput screening (HTS) methodologies, in particular, have enabled the rapid and systematic analysis of the compound's effects across a vast landscape of cellular targets and pathways.

Yeast Genome-Wide Drug-Induced Haploinsufficiency Screens

A powerful application of chemical genomics in this compound research has been the use of yeast (Saccharomyces cerevisiae) as a model organism. pnas.orgnih.gov The conservation of many fundamental cellular pathways between yeast and humans makes it a valuable tool for identifying drug targets. pnas.org One of the key techniques employed is the genome-wide drug-induced haploinsufficiency screen. pnas.orgpnas.org

In this approach, a comprehensive library of diploid yeast strains, each with a heterozygous deletion of a single gene, is screened for increased sensitivity to a drug. nih.govucsf.edu The underlying principle is that if a drug targets the protein product of a particular gene, the strain with only one copy of that gene (the heterozygote) will be more susceptible to the drug's effects. ucsf.edu

A high-throughput screen involving over 5,000 heterozygous yeast deletion strains was conducted to identify the cellular pathways affected by this compound. nih.govscienceopen.com The strains were grown on agar (B569324) plates containing a sublethal concentration of the compound, and their growth was compared to control plates. nih.gov This screen identified 21 heterozygous deletion strains that exhibited significant growth inhibition in the presence of this compound. nih.gov

Table 1: Key Findings from Yeast Genome-Wide Haploinsufficiency Screen for this compound

| Category | Finding | Implication | Reference |

| Primary Target Pathway | Sphingolipid metabolism | This compound's mechanism of action involves the disruption of sphingolipid biosynthesis. | pnas.orgpnas.org |

| Number of Sensitive Strains | 21 | The compound interacts with a specific set of genes and pathways. | nih.gov |

| Model Organism | Saccharomyces cerevisiae | Demonstrates the utility of yeast as a model for predicting drug action in human cells. | pnas.orgnih.gov |

These findings strongly indicated that this compound targets sphingolipid metabolism in yeast. pnas.orgpnas.org Subsequent studies confirmed that the compound leads to decreased ceramide levels and that these effects could be partially rescued by the addition of exogenous ceramide, not only in yeast but also in human cells. pnas.org This cross-species validation highlights the predictive power of yeast-based chemical genomics in elucidating drug mechanisms relevant to human disease. pnas.org

Biophysical and Biochemical Techniques

While chemical genomics provides a broad overview of the cellular pathways affected by this compound, biophysical and biochemical techniques offer a more granular view of its interactions with specific molecular components. These methods are crucial for understanding the direct physical effects of the compound on cellular machinery.

Pyrene (B120774) Actin Assembly Kinetics

The actin cytoskeleton plays a fundamental role in cell motility and invasion, processes that are inhibited by this compound. aacrjournals.org Initial studies revealed that the compound induces changes in the organization of filamentous actin (F-actin) and stress fibers. ebi.ac.ukaacrjournals.org To investigate the direct effect of this compound on actin dynamics, pyrene actin assembly assays are employed.

This technique utilizes actin monomers covalently labeled with the fluorescent probe pyrene. cytoskeleton.com The fluorescence of pyrene-actin is significantly enhanced upon its incorporation into a polymer (F-actin). cytoskeleton.com By monitoring the change in fluorescence intensity over time, the kinetics of actin polymerization can be precisely measured. semanticscholar.orgmdpi.com This assay can determine whether a compound promotes or inhibits actin polymerization, nucleation, or elongation. semanticscholar.orgelifesciences.org While this compound is known to alter actin organization, specific data from pyrene actin assembly kinetics assays directly testing its effect on polymerization rates are not extensively detailed in the provided search results. However, it is a standard method to investigate compounds that affect the actin cytoskeleton.

Total Internal Reflection Fluorescence (TIRF) Microscopy

To visualize the effects of this compound on cellular structures near the plasma membrane with high resolution, Total Internal Reflection Fluorescence (TIRF) microscopy is an invaluable tool. microscopyu.comwikipedia.org TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nanometers) of the specimen adjacent to the coverslip. wikipedia.orgleica-microsystems.com This is achieved by creating an evanescent wave at the point of total internal reflection of a laser beam. microscopyu.comleica-microsystems.com

This technique is particularly well-suited for studying processes at the cell-substrate interface, such as the formation and remodeling of focal adhesions and the dynamics of the actin cytoskeleton, which are known to be affected by this compound. aacrjournals.orgnih.gov By minimizing background fluorescence from the rest of the cell, TIRF microscopy provides a high signal-to-noise ratio, enabling the detailed observation of protein trafficking, vesicle dynamics, and single-molecule events. microscopyu.commdpi.com Studies have shown that this compound treatment leads to an increase in the thickness and number of cytoplasmic actin stress fibers and alters the clustering of vinculin in focal adhesions. ebi.ac.ukaacrjournals.org TIRF microscopy would be the ideal method to observe these dynamic changes in living cells with high spatiotemporal resolution.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques provide a powerful in-silico framework to complement experimental studies. These approaches can predict and rationalize the interactions between this compound and its potential biological targets at an atomic level.

Conformational Analysis and Ligand-Receptor Docking

Understanding the three-dimensional structure (conformation) of this compound is crucial for predicting its binding to target proteins. Conformational analysis involves computational methods to identify the stable, low-energy shapes that the molecule can adopt. acs.org

Once the preferred conformations are identified, ligand-receptor docking simulations can be performed. mdpi.comnih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves sampling a large number of possible binding poses and using a scoring function to estimate the binding affinity for each pose. nih.gov

Molecular modeling studies have been conducted on this compound and its analogs. acs.orgacs.org These studies have generated preferred conformers and provided insights into the shapes associated with bioactivity. acs.org For instance, a "hoe motif" was identified as a preferred shape for this compound, where the polyamine chain extends from the macrocyclic ring. acs.org Docking simulations can then be used to place this conformation into the binding sites of potential protein targets, such as those involved in sphingolipid metabolism or actin regulation, to predict favorable interactions and guide the design of more potent analogs. mdpi.comunirioja.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org In the context of this compound and its derivatives, QSAR studies aim to identify the key molecular features and physicochemical properties that govern their therapeutic effects, such as anti-invasive and cytotoxic activities. researchgate.netacs.org By quantifying how variations in the molecular structure affect biological outcomes, QSAR models can guide the rational design of new, more potent, and selective analogues.

Detailed Research Findings

While comprehensive QSAR models with predictive statistical equations for this compound are not extensively detailed in publicly available literature, significant research has been conducted on the structure-activity relationships (SAR) of its analogues, laying the groundwork for future QSAR studies. These investigations have systematically modified the macrocycle and the appended polyamine chain of this compound to understand their impact on biological activity. acs.orgmdpi.com

A key finding in the study of this compound mimics is the concept of preferred molecular shapes, described as "shovel versus hoe" motifs. ebi.ac.uk Molecular modeling of this compound and related anthracene-polyamine derivatives indicated a preference for a "hoe" shape. This conformation is characterized by the polyamine chain (the "handle") extending above the flatter, appended ring system (the "blade"). ebi.ac.uk This specific three-dimensional arrangement is believed to be crucial for the compound's biological activity, and understanding this preferred conformation is a critical aspect of QSAR modeling. ebi.ac.ukresearchgate.net

Furthermore, studies on carbocyclic derivatives of this compound have provided valuable data for potential QSAR analysis. By replacing the heterocyclic 15-membered ring with a carbocycle and altering the linkage to the norspermidine side chain, researchers have created analogues with significantly improved properties. For instance, moving the polyamine chain outside the ring and introducing a one-carbon spacer resulted in a new carbocycle that doubled the antimigration potency while reducing cytotoxicity by a factor of 133. researchgate.netacs.org Such findings highlight the importance of the spatial arrangement and nature of the macrocycle in separating desired antimigration effects from general toxicity.

The biological evaluation of these analogues has generated data that can be used to build QSAR models. Key parameters often include cytotoxicity (IC50 values) and the inhibition of cell migration. mdpi.comacs.org For example, comparing the activity of this compound with its carbocyclic analogue, N¹-(3-aminopropyl)-N³-(cyclopentadecylmethyl)propane-1,3-diamine, revealed distinct effects on cellular ceramide levels, suggesting different mechanisms of action that could be correlated with structural descriptors in a QSAR model. acs.orgacs.org

The following interactive table summarizes the comparative biological activities of this compound and a key carbocyclic analogue, illustrating the type of data that underpins SAR and QSAR studies.

Data derived from studies on this compound and its carbocyclic derivatives, highlighting the significant improvement in antimigration potency and reduction in cytotoxicity of the analogue. mdpi.com

Another study exploring this compound derivatives for antimicrobial properties also contributes to the body of knowledge for QSAR. science.gov By creating a series of related macrocycle-polyamine conjugates and evaluating their effects against Gram-negative bacteria, researchers can identify structural features responsible for antimicrobial action. researchgate.net These data points, when combined with descriptors for molecular properties like hydrophobicity, electronic distribution, and steric factors, can be used to construct QSAR models for predicting antimicrobial potency. science.govscience.gov

The table below lists compounds related to this compound that have been synthesized and evaluated, providing a basis for developing QSAR models.

This table showcases some of the key analogues synthesized to probe the structure-activity relationships of the this compound scaffold. acs.orgacs.org

Future Research Directions and Translational Perspectives for Dihydromotuporamine C

Exploration of Novel Biological Targets

While initial research has successfully identified primary targets of Dihydromotuporamine C, the full extent of its molecular interactions remains an area ripe for exploration. Genome-wide haploinsufficiency screens in yeast models have been instrumental, pointing to sphingolipid metabolism as a key pathway affected by the compound. ebi.ac.uknih.govpnas.org Specifically, these studies demonstrated that this compound can inhibit the growth of yeast cells, a phenomenon that is rescued by the addition of dihydrosphingosine, an intermediate in the sphingolipid pathway. google.com This suggests the compound directly targets sphingolipid biosynthesis. google.com

Another identified target is the Rho GTPase signaling pathway. google.com this compound has been shown to activate Rho, leading to the remodeling of actin stress fibers and focal adhesions, which is believed to be a critical component of its anti-invasive activity. aacrjournals.orgmdpi.com

Future research should aim to:

Identify Specific Enzyme Interactions: Move beyond the pathway level to pinpoint the specific enzyme or enzymes within the sphingolipid biosynthesis pathway that this compound directly binds to and inhibits.

Investigate Downstream Effectors: Elucidate the full spectrum of downstream signaling events that result from Rho activation by the compound. It is crucial to understand how this activation leads to an anti-migratory phenotype, as Rho activation can have context-dependent effects on cell motility. google.com

Explore Secondary or Off-Target Effects: Utilize unbiased, systematic approaches like chemical proteomics and further genetic screens to uncover additional, potentially novel, protein targets. nih.gov Early studies in yeast indicated that the compound interferes with endocytosis and vacuolar acidification, effects that were ascribed to the inhibition of sphingolipid biosynthesis but could also hint at other affected cellular processes worth investigating in mammalian cells. ebi.ac.uk

Investigation into Synergistic Effects with Other Bioactive Molecules

The complex mechanisms of action of this compound suggest significant potential for synergistic interactions with other therapeutic agents. A particularly promising avenue is combination therapy targeting the polyamine pathway. Since cancer cells have a high requirement for polyamines, a dual-pronged attack involving an inhibitor of polyamine biosynthesis, such as difluoromethylornithine (DFMO), and a polyamine transport inhibitor (PTI) could lead to sustained polyamine depletion and cell death. acs.org Future research could position this compound or its analogues as novel PTIs in such a combination strategy. acs.orgucf.edu

Furthermore, derivatives of this compound have shown potential in enhancing the efficacy of antibiotics against Gram-negative bacteria. acs.org One derivative, MOTU-N44, was found to inhibit drug transporters, suggesting a mechanism of de-energizing efflux pumps. acs.org This opens a potential new application in combating antibiotic resistance.

Future studies should investigate synergistic combinations with: